molecular formula C6H16ClNO B7988387 (R)-1-Amino-4-methylpentan-3-OL hcl

(R)-1-Amino-4-methylpentan-3-OL hcl

Cat. No.: B7988387
M. Wt: 153.65 g/mol
InChI Key: HOQBCUZSPCVIEJ-FYZOBXCZSA-N
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Description

®-1-Amino-4-methylpentan-3-OL hydrochloride is a chiral amine compound with a specific stereochemistry. It is often used in various chemical and pharmaceutical applications due to its unique properties. The compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl group on a pentane backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Amino-4-methylpentan-3-OL hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral starting material, such as ®-4-methyl-3-penten-2-OL.

    Amination: The hydroxyl group is converted to an amino group through a series of reactions, including protection, substitution, and deprotection steps.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-1-Amino-4-methylpentan-3-OL hydrochloride may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve high purity.

    Quality Control: Implementing rigorous quality control measures to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

®-1-Amino-4-methylpentan-3-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amine derivatives.

Scientific Research Applications

®-1-Amino-4-methylpentan-3-OL hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-Amino-4-methylpentan-3-OL hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, depending on its application.

    Pathways Involved: It can modulate biochemical pathways by acting as an agonist, antagonist, or inhibitor, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Amino-4-methylpentan-3-OL hydrochloride: The enantiomer of the compound with different stereochemistry.

    1-Amino-4-methylpentan-3-OL: The free base form without the hydrochloride salt.

    4-Methyl-3-penten-2-OL: A precursor in the synthesis of the compound.

Uniqueness

®-1-Amino-4-methylpentan-3-OL hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity compared to its enantiomer and other similar compounds.

Properties

IUPAC Name

(3R)-1-amino-4-methylpentan-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-5(2)6(8)3-4-7;/h5-6,8H,3-4,7H2,1-2H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQBCUZSPCVIEJ-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CCN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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